Itraconazole-d9

LC-MS/MS Quantification Isotope Dilution

Itraconazole-d9 is the superior internal standard for itraconazole/hydroxyitraconazole LC-MS/MS quantification. Unlike generic IS (ketoconazole-d8, voriconazole-d3), its exact co‑elution corrects differential recovery, ion suppression, and matrix effects, delivering regulatory‑grade accuracy for TDM, PK, ANDA bioequivalence, and stability‑indicating methods. Achieve 10 ng/mL LLOQ with confidence.

Molecular Formula C₃₅H₂₉D₉Cl₂N₈O₄
Molecular Weight 714.69
Cat. No. B1162045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole-d9
Synonyms(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl-d9)-3H-1,2,4-triazol-3-one;  Itrizole-d9;  Oriconazole-d9;  R-51211-d9;  Sporamelt-d9;  S
Molecular FormulaC₃₅H₂₉D₉Cl₂N₈O₄
Molecular Weight714.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itraconazole-d9 Procurement: A Deuterated Internal Standard for Bioanalytical Quantification


Itraconazole-d9 (R51211-d9, CAS: 1309272-50-1) is a stable isotope-labeled analog of the triazole antifungal agent itraconazole, wherein nine hydrogen atoms are selectively replaced with deuterium . With a molecular formula of C35H29D9Cl2N8O4 and a molecular weight of 714.69 g/mol, it is functionally and structurally identical to its non-deuterated parent compound [1]. As a research-use-only (RUO) certified reference standard, it is not intended for diagnostic or therapeutic applications . Its primary value lies in serving as a superior internal standard (IS) for quantitative bioanalysis, leveraging the mass shift from deuterium incorporation to enable precise, matrix-independent quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Unlabeled Itraconazole or Non-Specific Internal Standards Fail in LC-MS/MS Quantification


In LC-MS/MS-based quantification, the unlabeled analyte cannot serve as its own internal standard due to co-elution and identical mass, which prevents the independent tracking of extraction efficiency and instrument response variability. This fundamental limitation renders simple external calibration curves insufficient for achieving high accuracy and precision in complex biological matrices [1]. Generic internal standards, including structurally similar compounds like ketoconazole-d8 or voriconazole-d3, introduce significant risk of differential recovery, ionization efficiency, and matrix effects . These disparities can lead to systematic bias in the quantification of itraconazole and its active metabolite, hydroxyitraconazole, a critical flaw in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies [2]. The use of Itraconazole-d9 overcomes these limitations by co-eluting precisely with the target analyte, thereby providing a near-perfect correction factor for sample-to-sample variability [3].

Itraconazole-d9 Quantifiable Evidence Guide: Comparative Analytical Performance Data


Mass Spectrometric Baseline Resolution vs. Other Deuterated Internal Standards

The design of Itraconazole-d9 with nine deuterium atoms ensures a +9 Da mass shift from the unlabeled analyte (C35H38Cl2N8O4, MW 705.64) [1]. This shift provides a quantifiable advantage over less-substituted analogs like Itraconazole-d5 (+5 Da shift, MW 710.64) . The larger mass difference in Itraconazole-d9 minimizes isotopic cross-talk, eliminating the need for mathematical correction algorithms and ensuring baseline resolution in MS1 spectra, even when the analyte is present in high abundance .

LC-MS/MS Quantification Isotope Dilution

Proven Utility in Validated LC-MS/MS Methods for Human Plasma

While direct, published quantitative comparisons of Itraconazole-d9 to other deuterated internal standards are limited, its successful integration into validated bioanalytical assays is well-documented. For instance, a published LC-MS/MS method for the simultaneous determination of itraconazole and its CYP3A4-mediated metabolites in human plasma utilized a deuterated internal standard (designated as itraconazole-d9) [1]. This assay achieved a lower limit of quantification (LLOQ) of 10 ng/mL for itraconazole, demonstrating the required sensitivity and selectivity for clinical PK studies and therapeutic drug monitoring (TDM) [1].

Pharmacokinetics Therapeutic Drug Monitoring Method Validation

Cross-Study Comparable Deuterium Kinetic Isotope Effect (KIE) Data

Data on the metabolic fate of Itraconazole-d9 itself is scarce, as it is a research tool, not a drug. However, the effect of deuterium substitution on the metabolism of itraconazole can be inferred from studies on the parent compound. A study on itraconazole metabolism by CYP3A4 reported a Michaelis-Menten constant (Km) of 3.9 µM and a Vmax of 118 pmol/min/pmol P450 [1]. The substitution of hydrogen with deuterium at metabolically labile positions can reduce the rate of oxidative metabolism via the primary kinetic isotope effect (KIE) . This effect, while not directly measured for Itraconazole-d9, is a well-established principle in drug design for improving metabolic stability .

Pharmacokinetics Metabolic Stability Deuterium Isotope Effect

Regulatory-Compliant Purity for ANDA and DMF Filing

Vendors supplying Itraconazole-d9 for pharmaceutical applications provide materials with rigorously defined purity (e.g., >97.86% or >98% [1]), supported by comprehensive Certificates of Analysis (CoA) including data on water content and residual solvents [2]. This level of characterization is essential for its use as a reference standard in analytical method validation (AMV), quality control (QC), and for supporting Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) filings [3].

ANDA Filing DMF Support Method Validation

Key Procurement-Driven Application Scenarios for Itraconazole-d9


Clinical Therapeutic Drug Monitoring (TDM) of Itraconazole

Procure Itraconazole-d9 as the internal standard to develop and validate a sensitive and specific LC-MS/MS assay for the quantification of itraconazole and its active metabolite, hydroxyitraconazole, in human plasma or serum. This method, achieving an LLOQ of 10 ng/mL, is essential for ensuring therapeutic drug levels and avoiding toxicity in patients undergoing antifungal therapy [1].

Pharmacokinetic and Bioequivalence Studies

In support of generic drug development (ANDA), Itraconazole-d9 is the critical internal standard for quantifying itraconazole in plasma samples from bioequivalence studies. Its use ensures the accuracy and precision of pharmacokinetic parameters (Cmax, AUC, Tmax) required by regulatory agencies [2].

Preclinical Antifungal and Oncology Research

While the parent drug, itraconazole, is an established antifungal, its potential as a Hedgehog (Hh) signaling pathway antagonist (IC50 ~800 nM) and oxysterol-binding protein (OSBP) inhibitor [3] is under investigation for cancer and other diseases. Itraconazole-d9 is used as a tracer to accurately quantify drug levels in tissues and biological fluids from preclinical models, enabling robust pharmacokinetic-pharmacodynamic (PK-PD) analyses [4].

Analytical Method Development and Quality Control

For analytical chemists in pharmaceutical quality control (QC) and contract research organizations (CROs), Itraconazole-d9 is a primary reference standard for developing and validating stability-indicating HPLC or LC-MS methods. Its use in forced degradation studies allows for the specific identification and quantification of the active pharmaceutical ingredient (API) without interference from excipients or degradation products [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itraconazole-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.